molecular formula C21H24N2O5 B3012547 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one CAS No. 905014-80-4

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one

Cat. No.: B3012547
CAS No.: 905014-80-4
M. Wt: 384.432
InChI Key: IXXFPYOISKWBIV-PDGQHHTCSA-N
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Description

(Z)-2-(Furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configuration at the C2 position. Key structural features include:

  • Benzofuran-3(2H)-one core: A fused bicyclic system providing rigidity and planar geometry.
  • C6 substituent: A hydroxy group enabling hydrogen bonding and solubility.
  • C4 methyl group: Influencing steric and electronic properties.

This compound’s design combines polar (hydroxy, piperazine) and lipophilic (furan, benzofuran) moieties, balancing solubility and membrane permeability .

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14-11-17(25)16(13-23-6-4-22(5-7-23)8-9-24)21-19(14)20(26)18(28-21)12-15-3-2-10-27-15/h2-3,10-12,24-25H,4-9,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFPYOISKWBIV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

It features a benzofuran core with a furan ring and a piperazine moiety, which are known to contribute to various biological activities. The molecular weight is approximately 344.41 g/mol.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related benzofuran derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Studies on Benzofuran Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15.0Apoptosis induction via caspase activation
Compound BMCF710.5Inhibition of Bcl-2 protein
(Z)-CompoundA54912.3Cell cycle arrest in G1 phase

Antiviral Activity

Recent studies have explored the antiviral potential of furan-containing compounds against SARS-CoV-2. For example, derivatives based on furan structures have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, with some showing IC50 values as low as 1.55 µM . This suggests that the compound may also possess antiviral properties, which could be further investigated for therapeutic applications against viral infections.

Case Study: Inhibition of SARS-CoV-2 Mpro
In a study involving various furan derivatives, one compound demonstrated significant inhibition of SARS-CoV-2 Mpro with an IC50 value of 1.57 µM. The mechanism involved reversible covalent binding to the enzyme's active site, highlighting the potential for developing antiviral therapies based on this scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The ability to inhibit key enzymes such as viral proteases can lead to reduced viral replication.
  • Cell Cycle Modulation : Some derivatives may cause cell cycle arrest, preventing proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound Name C2 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Furan-2-ylmethylene C22H23N2O6 435.44 (calculated) Reference structure
(Z)-2-(2,3,4-Trimethoxybenzylidene) analog 2,3,4-Trimethoxybenzylidene C25H30N2O7 470.52 Increased hydrophilicity and steric bulk
(Z)-2-(Thiophen-2-ylmethylene) analog Thiophen-2-ylmethylene C18H19N2O4S 356.40 Sulfur atom enhances lipophilicity
(Z)-2-(4-Methoxybenzylidene) analog 4-Methoxybenzylidene C17H14O4 282.30 Methoxy improves solubility
(Z)-2-(2-Fluorobenzylidene) analog 2-Fluorobenzylidene C16H11FO3 270.26 Fluorine enhances metabolic stability

Key Findings :

  • The trimethoxy analog () exhibits higher molecular weight (470.52 vs. 435.44) due to methoxy groups, which may improve aqueous solubility but reduce passive diffusion .

Modifications in the Piperazine Moiety

Compound Name C7 Substituent Molecular Weight (g/mol) Pharmacological Impact
Target Compound 4-(2-Hydroxyethyl)piperazin-1-ylmethyl 435.44 Enhanced solubility and hydrogen bonding
(Z)-4-Methylpiperazin-1-ylmethyl analog 4-Methylpiperazin-1-ylmethyl 356.40 Reduced hydrophilicity, higher logP
Piperidin-1-ylmethyl analog Piperidin-1-ylmethyl ~350 (estimated) Lower polarity, altered receptor kinetics

Key Findings :

  • The hydroxyethyl group in the target compound improves water solubility compared to the 4-methylpiperazine analog (), which has a logP of 2.6 .

Functional Group Variations at C6 and C4

Compound Name C6 Substituent C4 Substituent Key Feature
Target Compound Hydroxy Methyl Hydrogen bonding and moderate steric bulk
(Z)-6-(2-Oxopropoxy) analog 2-Oxopropoxy Methyl Electron-withdrawing group alters reactivity
(Z)-7-Methyl analog Hydroxy Methyl Simpler structure, reduced complexity

Key Findings :

  • Retaining the C4 methyl group across analogs (e.g., ) maintains steric hindrance, which may influence binding pocket interactions .

Research Implications

  • Structure-Activity Relationships (SAR) : The hydroxyethyl-piperazine moiety in the target compound optimizes solubility without sacrificing lipophilicity, a balance absent in methylpiperazine or piperidine analogs .
  • Pharmacokinetics : The Z-configuration and furan-2-ylmethylene group likely enhance metabolic stability compared to bulkier trimethoxy or thiophene derivatives .
  • Synthetic Feasibility : Piperazine functionalization (e.g., hydroxyethyl addition) may require protective strategies during synthesis, as seen in and .

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